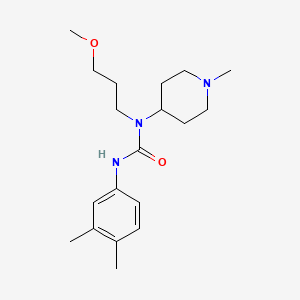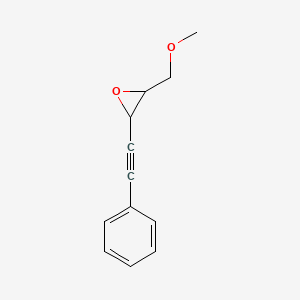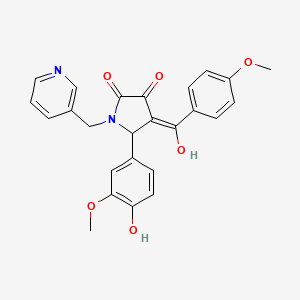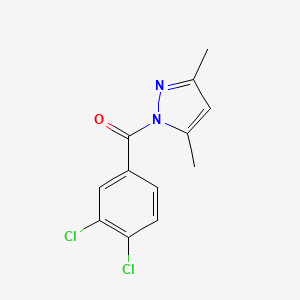
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicine. This compound is commonly known as DMPU and is used as a solvent in various chemical reactions.
Wirkmechanismus
The exact mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with various functional groups, which makes it an excellent solvent for polar compounds. DMPU can also stabilize carbocations and other reactive intermediates, which makes it a useful reagent in various chemical reactions.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in scientific research. DMPU is not metabolized by the body and is excreted unchanged in urine.
Vorteile Und Einschränkungen Für Laborexperimente
DMPU has several advantages as a solvent in lab experiments. It is a highly polar and aprotic solvent, which makes it an excellent choice for various chemical reactions. DMPU has a low boiling point and is easy to remove from reaction mixtures. It is also relatively inexpensive and readily available.
However, DMPU also has some limitations. It is not compatible with some functional groups, such as carboxylic acids and alcohols. DMPU can also form adducts with some compounds, which can make purification difficult.
Zukünftige Richtungen
There are several future directions for research on DMPU. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the study of the mechanism of action of DMPU and its interactions with various functional groups. Additionally, there is potential for the use of DMPU in the development of new drugs and therapies. Finally, the use of DMPU in green chemistry and sustainable manufacturing is an area of growing interest.
Synthesemethoden
The synthesis of DMPU involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methoxypropylamine and 1-methyl-4-piperidinol. This reaction produces DMPU in high yield and purity. The synthesis of DMPU has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DMPU has been widely used in scientific research due to its unique properties. It is a highly polar and aprotic solvent, which makes it an excellent choice for various chemical reactions. DMPU has been used as a solvent in the synthesis of peptides, nucleic acids, and other organic compounds. It is also used in the preparation of polymers, resins, and coatings.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-15-6-7-17(14-16(15)2)20-19(23)22(10-5-13-24-4)18-8-11-21(3)12-9-18/h6-7,14,18H,5,8-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJPENWDFKANHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCCOC)C2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5295100.png)

![N-[4-(allyloxy)phenyl]-2-(phenylthio)acetamide](/img/structure/B5295111.png)
![10-chloro-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295124.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5295130.png)
![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)

![2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoic acid](/img/structure/B5295144.png)
![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)
